molecular formula C18H16O8 B12775309 Pulvinatal CAS No. 194284-52-1

Pulvinatal

Cat. No.: B12775309
CAS No.: 194284-52-1
M. Wt: 360.3 g/mol
InChI Key: LNBDQNHIHNAAHW-SNAWJCMRSA-N
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Description

Pulvinatal is a novel bioactive metabolite isolated from the basidiomycete Nidularia pulvinata. It was discovered as an inducer of differentiation of HL-60 promyelocytic leukemia cells. The compound exhibits weak antifungal and marginal cytotoxic activities .

Preparation Methods

Pulvinatal is primarily isolated from fermentations of Nidularia pulvinata. The structure of this compound was elucidated using spectroscopic methods. In addition to this compound, Nidularia pulvinata also produces 2,4,5-trihydroxy-6-methyl-benzenecarbaldehyde and orsellinic acid .

Chemical Reactions Analysis

Pulvinatal undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Major products formed from these reactions include derivatives of this compound with modified functional groups .

Scientific Research Applications

Pulvinatal has several scientific research applications:

Mechanism of Action

Pulvinatal exerts its effects by inducing the differentiation of HL-60 promyelocytic leukemia cells. The molecular targets and pathways involved include the modulation of specific signaling pathways that regulate cell differentiation and proliferation .

Comparison with Similar Compounds

Pulvinatal is unique compared to other similar compounds due to its specific bioactive properties. Similar compounds include 2,4,5-trihydroxy-6-methyl-benzenecarbaldehyde and orsellinic acid, which are also produced by Nidularia pulvinata. These compounds share some structural similarities but differ in their bioactivity and applications .

Properties

CAS No.

194284-52-1

Molecular Formula

C18H16O8

Molecular Weight

360.3 g/mol

IUPAC Name

9,10-dihydroxy-6,8-dimethoxy-1-oxo-3-[(E)-prop-1-enyl]-6H-pyrano[4,3-c]isochromene-7-carbaldehyde

InChI

InChI=1S/C18H16O8/c1-4-5-8-6-10-12(17(22)25-8)13-11(18(24-3)26-10)9(7-19)16(23-2)15(21)14(13)20/h4-7,18,20-21H,1-3H3/b5-4+

InChI Key

LNBDQNHIHNAAHW-SNAWJCMRSA-N

Isomeric SMILES

C/C=C/C1=CC2=C(C3=C(C(=C(C(=C3C(O2)OC)C=O)OC)O)O)C(=O)O1

Canonical SMILES

CC=CC1=CC2=C(C3=C(C(=C(C(=C3C(O2)OC)C=O)OC)O)O)C(=O)O1

Origin of Product

United States

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